LogP Shift vs. Unsubstituted Analog
The target compound exhibits a predicted log P of 0.41, whereas the des‑methyl analog 4-(1H-imidazol-2-yl)piperidine has a reported predicted log P of −0.058 [1]. This +0.47 log unit difference corresponds to roughly a three‑fold increase in octanol‑water partition coefficient, a magnitude that can influence passive membrane permeability and protein‑binding behavior in cellular assays.
| Evidence Dimension | Predicted octanol-water partition coefficient (log P) |
|---|---|
| Target Compound Data | log P = 0.41 (ACD/Labs prediction, Fluorochem datasheet) |
| Comparator Or Baseline | 4-(1H-imidazol-2-yl)piperidine: predicted log P = −0.058 (ChemBase) |
| Quantified Difference | Δlog P = +0.47 units (~3‑fold increase in partitioning) |
| Conditions | In silico predictions; comparable atomic parameter‑based algorithms (ACD/Labs or consensus) under standard settings. |
Why This Matters
Procurement teams evaluating building blocks for CNS or intracellular targets should note that a 0.5‑log unit shift can move a compound across key permeability thresholds, potentially reducing the need for late‑stage lipophilicity adjustment.
- [1] ChemBase. 4-(1H-imidazol-2-yl)piperidine (ID 290855) – Predicted LogP. Available at: https://www.chembase.cn (accessed April 2026). View Source
